Cas no 949739-48-4 (4-3-(Ethylamino)propanamidobenzamide)

4-3-(Ethylamino)propanamidobenzamide is a specialized organic compound featuring a benzamide core functionalized with a 3-(ethylamino)propanamido substituent. This structure imparts unique reactivity and potential applications in pharmaceutical and agrochemical research. The ethylamino moiety enhances solubility and bioavailability, while the propanamido linker offers flexibility for further derivatization. Its well-defined molecular architecture makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. The compound's purity and stability under standard conditions ensure consistent performance in experimental settings. Its synthetic versatility allows for tailored modifications, supporting its use in structure-activity relationship studies and targeted drug design.
4-3-(Ethylamino)propanamidobenzamide structure
949739-48-4 structure
Product name:4-3-(Ethylamino)propanamidobenzamide
CAS No:949739-48-4
MF:C12H17N3O2
Molecular Weight:235.282282590866
CID:5733751
PubChem ID:25497566

4-3-(Ethylamino)propanamidobenzamide 化学的及び物理的性質

名前と識別子

    • AKOS009146859
    • 4-{[3-(ethylamino)propanoyl]amino}benzamide
    • 949739-48-4
    • EN300-29205
    • 4-[3-(ethylamino)propanamido]benzamide
    • CS-0244760
    • Z281777816
    • 4-([3-(Ethylamino)propanoyl]amino)benzamide
    • 4-[3-(ethylamino)propanoylamino]benzamide
    • Benzamide, 4-[[3-(ethylamino)-1-oxopropyl]amino]-
    • 4-3-(Ethylamino)propanamidobenzamide
    • インチ: 1S/C12H17N3O2/c1-2-14-8-7-11(16)15-10-5-3-9(4-6-10)12(13)17/h3-6,14H,2,7-8H2,1H3,(H2,13,17)(H,15,16)
    • InChIKey: VKXDVKUVQDDFHA-UHFFFAOYSA-N
    • SMILES: O=C(CCNCC)NC1C=CC(C(N)=O)=CC=1

計算された属性

  • 精确分子量: 235.132076794g/mol
  • 同位素质量: 235.132076794g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 261
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.2Ų
  • XLogP3: 0.4

じっけんとくせい

  • 密度みつど: 1.179±0.06 g/cm3(Predicted)
  • Boiling Point: 492.6±30.0 °C(Predicted)
  • 酸度系数(pKa): 14.59±0.70(Predicted)

4-3-(Ethylamino)propanamidobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-29205-0.25g
4-[3-(ethylamino)propanamido]benzamide
949739-48-4 95.0%
0.25g
$188.0 2025-02-20
Enamine
EN300-29205-2.5g
4-[3-(ethylamino)propanamido]benzamide
949739-48-4 95.0%
2.5g
$923.0 2025-02-20
Enamine
EN300-29205-0.05g
4-[3-(ethylamino)propanamido]benzamide
949739-48-4 95.0%
0.05g
$88.0 2025-02-20
Aaron
AR019LOV-250mg
4-[3-(ethylamino)propanamido]benzamide
949739-48-4 95%
250mg
$284.00 2025-02-10
Aaron
AR019LOV-1g
4-[3-(ethylamino)propanamido]benzamide
949739-48-4 95%
1g
$672.00 2025-02-10
Enamine
EN300-29205-10g
4-[3-(ethylamino)propanamido]benzamide
949739-48-4 95%
10g
$2024.0 2023-09-06
Aaron
AR019LOV-100mg
4-[3-(ethylamino)propanamido]benzamide
949739-48-4 95%
100mg
$207.00 2025-02-10
Aaron
AR019LOV-2.5g
4-[3-(ethylamino)propanamido]benzamide
949739-48-4 95%
2.5g
$1295.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1315430-1g
4-[3-(ethylamino)propanamido]benzamide
949739-48-4 95%
1g
¥12690.00 2024-04-24
A2B Chem LLC
AV26531-50mg
4-([3-(Ethylamino)propanoyl]amino)benzamide
949739-48-4 95%
50mg
$128.00 2024-07-18

4-3-(Ethylamino)propanamidobenzamide 関連文献

4-3-(Ethylamino)propanamidobenzamideに関する追加情報

Chemical Profile of 4-3-(Ethylamino)propanamidobenzamide (CAS No. 949739-48-4)

4-3-(Ethylamino)propanamidobenzamide, identified by the Chemical Abstracts Service Number (CAS No.) 949739-48-4, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This amide derivative exhibits a unique structural framework, combining an aromatic benzamide moiety with an ethylamino-substituted propanamide side chain, which positions it as a potentially valuable intermediate in the development of novel therapeutic agents.

The molecular structure of 4-3-(Ethylamino)propanamidobenzamide features a benzene ring substituted at the 4-position with an amide group (-CONH-) and at the 3-position with an ethylamino group (-NHEt). This bifunctional design not only enhances its chemical reactivity but also suggests potential biological activity by allowing interactions with multiple biological targets. The presence of both polar amide and secondary amine functionalities makes it a versatile scaffold for further derivatization, enabling the exploration of diverse pharmacophores.

In recent years, there has been a growing interest in amide-based compounds due to their broad spectrum of biological activities and favorable pharmacokinetic properties. The 4-3-(Ethylamino)propanamidobenzamide structure aligns well with this trend, as it combines the stability of an aromatic system with the reactivity of functionalized amides. Such compounds have been extensively studied for their potential roles in modulating enzyme activity, receptor binding, and cellular signaling pathways.

One of the most compelling aspects of 4-3-(Ethylamino)propanamidobenzamide is its potential application in drug discovery programs targeting neurological and inflammatory disorders. The ethylamino group, in particular, has been shown to enhance solubility and bioavailability, which are critical factors for successful drug development. Furthermore, the benzamide moiety is known to interact with various proteases and kinases, making it a promising candidate for inhibiting key enzymes involved in disease pathogenesis.

Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular docking studies to identify novel drug candidates. The structural features of 4-3-(Ethylamino)propanamidobenzamide make it an attractive candidate for these computational approaches, as its functional groups can be predicted to interact favorably with biological targets. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory activity against certain proteases implicated in neurodegenerative diseases.

The synthesis of 4-3-(Ethylamino)propanamidobenzamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps typically include the formation of the benzamide core followed by functionalization at the 3-position with an ethylamino group. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have significantly improved the efficiency and scalability of these processes.

The pharmacological evaluation of 4-3-(Ethylamino)propanamidobenzamide has revealed several promising properties. In vitro studies have demonstrated its ability to modulate the activity of enzymes such as caspase-3 and COX-2, which are implicated in inflammation and apoptosis. Additionally, preliminary in vivo studies suggest that this compound may exhibit neuroprotective effects by inhibiting oxidative stress-induced neuronal damage.

The development of novel therapeutic agents often requires optimization of physicochemical properties to enhance drug-like characteristics. The solubility, permeability, metabolic stability, and toxicity profile of 4-3-(Ethylamino)propanamidobenzamide are critical parameters that need to be carefully evaluated during preclinical development. Techniques such as high-throughput screening (HTS), structure-activity relationship (SAR) studies, and pharmacokinetic profiling are essential for optimizing these properties.

The future prospects for 4-3-(Ethylamino)propanamidobenzamide are promising, given its unique structural features and potential biological activities. Continued research efforts are needed to fully elucidate its mechanism of action and explore its therapeutic potential in various disease models. Collaborative efforts between academic researchers and industry scientists will be crucial in translating these findings into clinical applications.

In conclusion,4-3-(Ethylamino)propanamidobenzamide (CAS No. 949739-48-4) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential therapeutic applications. Its unique combination of functional groups makes it a valuable scaffold for drug discovery programs targeting neurological disorders, inflammation, and other diseases. As research progresses,this compound holds great promise for improving patient outcomes through innovative therapeutic strategies.

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